Sulfurocyanidous fluoride

Description

Sulfuryl fluoride (SO₂F₂) is a colorless, odorless, and highly toxic gas widely used as a fumigant for termite control and in the preservation of stored commodities. Its molecular structure consists of a sulfur atom bonded to two oxygen atoms and two fluorine atoms, forming a tetrahedral geometry . The compound exhibits high thermal stability and low reactivity with organic materials, making it effective in penetrating structures without leaving residues. Regulatory guidelines classify it under moderate chronic toxicity, necessitating stringent handling protocols to minimize exposure .

Properties

CAS No. |

150563-21-6 |

|---|---|

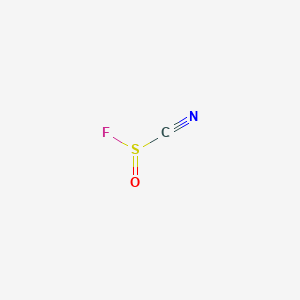

Molecular Formula |

CFNOS |

Molecular Weight |

93.08 g/mol |

IUPAC Name |

azanylidynemethanesulfinyl fluoride |

InChI |

InChI=1S/CFNOS/c2-5(4)1-3 |

InChI Key |

RBVNABOHCXKJFJ-UHFFFAOYSA-N |

Canonical SMILES |

C(#N)S(=O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfurocyanidous fluoride typically involves the reaction of sulfur-containing compounds with fluorinating agents. One common method is the reaction of sulfur tetrafluoride with sulfur-containing precursors under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes. These processes utilize sulfur tetrafluoride or other fluorinating agents in specialized reactors designed to handle the highly reactive nature of the compounds involved. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Sulfurocyanidous fluoride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: It can be reduced under specific conditions to yield lower oxidation state products.

Substitution: this compound can participate in substitution reactions where the fluorine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction. Oxidation reactions typically yield sulfonyl fluoride derivatives, while reduction reactions produce sulfur-containing compounds with lower oxidation states. Substitution reactions result in the formation of various functionalized derivatives.

Scientific Research Applications

Sulfurocyanidous fluoride has found applications in several scientific research areas:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl fluoride compounds.

Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.

Medicine: this compound derivatives are explored for their potential as therapeutic agents, especially in the development of enzyme inhibitors.

Industry: The compound is employed in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which sulfurocyanidous fluoride exerts its effects involves the interaction of its sulfur and fluorine atoms with molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The pathways involved often include the formation of stable sulfur-fluorine bonds that are resistant to hydrolysis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfuryl Chloride Fluoride (ClFO₂S)

Sulfuryl chloride fluoride (ClFO₂S) shares structural similarities with sulfuryl fluoride but replaces one fluorine atom with chlorine. This substitution significantly alters its physical and chemical properties:

| Property | Sulfuryl Fluoride | Sulfuryl Chloride Fluoride |

|---|---|---|

| Molecular Formula | SO₂F₂ | ClFO₂S |

| Molecular Weight (g/mol) | 102.06 | 118.52 |

| Melting Point (°C) | -124.7 | Not reported |

| Boiling Point (°C) | 7.1 | 7.1 (decomposes) |

| Density (g/cm³) | 1.623 (at 0°C) | 1.623 (at 0°C) |

| Toxicity | Moderate chronic | High acute (HCl release) |

Sulfuryl chloride fluoride is a volatile liquid at room temperature and decomposes upon heating, releasing hazardous hydrogen chloride (HCl). This contrasts with sulfuryl fluoride’s gaseous state and stability, making the latter preferable for controlled fumigation .

Hydrogen Fluoride (HF)

Hydrogen fluoride (HF), a simple diatomic molecule, differs starkly in reactivity and application. While sulfuryl fluoride is non-corrosive and inert toward metals, HF is highly corrosive and reacts violently with glass and organic tissues .

Fluorosulfonic Acid (HSO₃F)

Fluorosulfonic acid, a superacid, shares the sulfur-fluorine bond but incorporates a hydroxyl group. It is liquid at room temperature and exhibits extreme acidity (H₀ = −15.1), enabling catalysis in organic synthesis. In contrast, sulfuryl fluoride’s neutral and gaseous nature limits its use to pest control .

Key Research Findings

- Synthesis Methods : Sulfuryl fluoride is synthesized via direct fluorination of sulfur dioxide (SO₂ + F₂ → SO₂F₂), whereas sulfuryl chloride fluoride requires chlorosulfonation (ClSO₃H + HF → ClFO₂S + H₂O) .

- This has spurred research into alternatives with lower GWP .

- Analytical Detection : Ion-selective electrodes (ISE) are commonly used for fluoride quantification in compounds like sulfuryl fluoride, achieving precision within ±0.1 ppm .

Data Tables

Table 1: Structural and Thermal Properties of Sulfur-Fluorine Compounds

| Compound | Formula | State (25°C) | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|

| Sulfuryl fluoride | SO₂F₂ | Gas | -124.7 | 7.1 |

| Sulfuryl chloride fluoride | ClFO₂S | Liquid | Not reported | 7.1 (decomp.) |

| Hydrogen fluoride | HF | Gas/Liquid | -83.6 | 19.5 |

| Fluorosulfonic acid | HSO₃F | Liquid | -87.3 | 163 |

Table 2: Toxicity and Regulatory Guidelines

| Compound | Toxicity Class | Permissible Exposure Limit (PEL) |

|---|---|---|

| Sulfuryl fluoride | Moderate chronic | 5 ppm (8-hour TWA) |

| Sulfuryl chloride fluoride | High acute | 0.1 ppm (immediate danger) |

| Hydrogen fluoride | High acute | 3 ppm (ceiling limit) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.